![molecular formula C5H5N5 B577209 [1,2,4]Triazolo[4,3-a]pyrazin-3-amine CAS No. 13258-12-3](/img/structure/B577209.png)
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the triazolopyrazine family, which is known for its applications in pharmaceuticals, particularly as inhibitors in various biological pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing [1,2,4]triazolo[4,3-a]pyrazin-3-amine derivatives:
Oxidative Cyclization: This method involves the oxidative cyclization of 2-hydrazinylpyrazine and cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures.
Desulfurization and Cyclization: This protocol employs desulfurization followed by the cyclization of thiosemicarbazides from the reactants 2-hydrazinylpyrazine and isothiocyanate.
Formation of Semicarbazide: Semicarbazide is first formed by reacting 2-hydrazinylpyrazine and aryl amine with triphosgene.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxides, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent
Mecanismo De Acción
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits a wide range of biological activities, including antidiabetic and anticonvulsant properties.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine is unique due to its specific inhibitory activity against c-Met and VEGFR-2, making it a promising candidate for targeted cancer therapy .
Actividad Biológica
[1,2,4]Triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, particularly in oncology and infectious diseases.
The primary biological activity of this compound is attributed to its interaction with specific molecular targets:
- c-Met Kinase Inhibition : This compound acts as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in various signaling pathways that promote cell proliferation and survival in cancer. By inhibiting this kinase, this compound disrupts these pathways, leading to reduced cancer cell proliferation and increased apoptosis .
- Antibacterial Activity : The compound also exhibits antibacterial properties against various bacterial strains. Its mode of action involves disrupting bacterial cell function through inhibition of key enzymes and protein interactions essential for bacterial survival .
Anticancer Activity
Recent studies have demonstrated the potential of this compound in anticancer therapy. Notable findings include:
- In Vitro Studies : The compound showed significant antiproliferative effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one study reported IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cells, indicating potent activity against these cancer types .
- Mechanisms of Action : The anticancer effects are linked to the induction of apoptosis through pathways involving caspases and the suppression of NF-κB expression. Additionally, it promotes autophagy by enhancing the formation of autophagosomes and inhibiting mTOR signaling pathways .
Antibacterial Activity
The antibacterial efficacy of this compound has been explored with promising results:
- Activity Against Bacteria : The compound has shown moderate to strong antibacterial effects against various strains. Studies suggest that modifications in its structure can enhance its activity by improving interactions with bacterial target proteins .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:
Compound Name | Target Activity | IC50 (μM) | Notes |
---|---|---|---|
This compound | c-Met Kinase Inhibitor | 0.15 - 0.83 | Potent anticancer activity |
[1,2,4]Triazolo[4,3-a]quinoxaline | Antiviral and Antimicrobial | Varies | Broader spectrum but less specific |
[1,2,4]Triazolo[4,3-a]pyrazine | Antidiabetic and Anticonvulsant | Varies | Different therapeutic focus |
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vivo Efficacy : In animal models simulating human cancer conditions, treatment with this compound resulted in significant tumor reduction and improved survival rates compared to control groups receiving standard chemotherapy agents.
- Combination Therapies : The compound has been investigated in combination with other anticancer drugs to assess synergistic effects. Preliminary results indicate enhanced efficacy when paired with established therapies.
Propiedades
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFFKRZOXKOIPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13258-12-3 |
Source
|
Record name | [1,2,4]triazolo[4,3-a]pyrazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.